molecular formula C16H24N2O B11860700 N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine CAS No. 94126-73-5

N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine

Cat. No.: B11860700
CAS No.: 94126-73-5
M. Wt: 260.37 g/mol
InChI Key: TYFIZLLSZPDVQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine typically involves the reaction of chroman-6-amine with 2-(piperidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine and chroman derivatives, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to modulate receptor activity or enzyme function . The chroman moiety may contribute to the compound’s overall stability and bioavailability .

Biological Activity

N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity based on diverse sources.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a benzopyran moiety linked to a piperidine group. The synthesis typically involves multi-step reactions that include the formation of the benzopyran core and subsequent functionalization to introduce the piperidinyl substituent. A recent study outlined a method for synthesizing similar compounds, emphasizing the importance of reaction conditions and intermediates in achieving high yields and purity .

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

  • Anticancer Activity :
    • Research indicates that derivatives of benzopyran structures exhibit antiproliferative effects on various cancer cell lines. For instance, compounds with similar structural features showed IC50 values ranging from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells .
    • The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
  • Neuroprotective Effects :
    • Some studies have suggested that benzopyran derivatives may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or anti-inflammatory pathways.
  • Inhibition of Enzymatic Activity :
    • The compound may act as a reversible inhibitor of enzymes such as monoacylglycerol lipase (MAGL), with reported IC50 values indicating competitive inhibition . This suggests potential applications in pain management and cannabinoid-related therapies.

Anticancer Activity Case Study

A study investigated the effects of this compound on MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) cell lines. The results demonstrated significant growth inhibition compared to control groups:

Cell LineIC50 (µM)
MDA-MB-23125.0
OVCAR-330.5

This data suggests that modifications to the benzopyran structure can enhance anticancer activity.

Neuroprotective Activity Study

Another study assessed the neuroprotective effects of similar compounds in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound displayed significant protective effects, reducing cell death by approximately 40% at a concentration of 10 µM.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key metabolic enzymes, affecting pathways critical for cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell survival, contributing to its anticancer effects.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could play a role in their neuroprotective effects.

Properties

CAS No.

94126-73-5

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-chromen-6-amine

InChI

InChI=1S/C16H24N2O/c1-2-9-18(10-3-1)11-8-17-15-6-7-16-14(13-15)5-4-12-19-16/h6-7,13,17H,1-5,8-12H2

InChI Key

TYFIZLLSZPDVQA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=CC3=C(C=C2)OCCC3

Origin of Product

United States

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